rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate
Description
rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate is a bicyclic organic compound characterized by a strained bicyclo[3.1.0]hexane framework with a bromine atom at the 6-position and a methyl ester group at the 1-position. Its molecular formula is C₈H₁₁BrO₂, with a molecular weight of 219.08 g/mol and a purity of 95% in commercially available samples . The compound’s stereochemistry (1R,5S,6R) is critical to its reactivity and applications in synthesis, particularly in pharmaceutical intermediates and organocatalysis. The InChI key (LFEAXTJMEOTOTM-SHYZEUOFSA-N) and CAS number (2253630-55-4) further authenticate its structural identity .
Properties
Molecular Formula |
C8H11BrO2 |
|---|---|
Molecular Weight |
219.08 g/mol |
IUPAC Name |
methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate |
InChI |
InChI=1S/C8H11BrO2/c1-11-7(10)8-4-2-3-5(8)6(8)9/h5-6H,2-4H2,1H3/t5-,6-,8+/m1/s1 |
InChI Key |
VIHLIXXWXCBKTQ-JKMUOGBPSA-N |
Isomeric SMILES |
COC(=O)[C@@]12CCC[C@@H]1[C@H]2Br |
Canonical SMILES |
COC(=O)C12CCCC1C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the bromine atom: Bromination can be performed using bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce the bromine atom at the desired position.
Esterification: The carboxylate group can be introduced through esterification reactions using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).
Oxidation reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction reactions: Reduction can be used to remove the bromine atom or to convert the carboxylate group to an alcohol.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: rac-methyl (1R,5S,6R)-6-hydroxybicyclo[3.1.0]hexane-1-carboxylate.
Oxidation: rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylic acid.
Reduction: rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-methanol.
Scientific Research Applications
rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and carboxylate group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The bicyclo[3.1.0]hexane scaffold is a versatile structural motif in organic chemistry. Below is a detailed comparison of rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate with structurally analogous compounds:
Structural and Functional Group Variations
Physical Properties
- Polarity : The trifluoromethyl group in rac-methyl (1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate increases hydrophobicity (XLogP3 ~1.6) compared to the brominated target compound .
- Thermal Stability : Oxabicyclo derivatives (e.g., 6-oxabicyclo[3.1.0]hexanes) exhibit lower strain and higher thermal stability than the brominated analog .
Notes
Synthesis Considerations : The target compound is synthesized via bromination of precursor bicyclo frameworks, whereas azabicyclo derivatives require nitrogen incorporation during cyclization .
Handling and Storage : Commercial samples are typically stored at 2–8°C to prevent decomposition. Azabicyclo compounds may require inert atmospheres due to nitrogen’s basicity .
Safety : Brominated bicyclo compounds pose moderate toxicity risks (e.g., skin/eye irritation), necessitating PPE during handling .
Biological Activity
rac-Methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound recognized for its unique structural features and potential biological activities. The presence of a bromine atom and a carboxylate group suggests various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
The compound's chemical structure can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2138429-62-4 |
| Molecular Formula | C8H11BrO2 |
| Molecular Weight | 219.08 g/mol |
Synthesis
The synthesis of this compound typically involves bromination of a bicyclic precursor followed by esterification with methanol under acidic conditions. This process allows for the introduction of the bromine atom at the desired position on the bicyclic framework.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within biological systems. The bromine atom may play a crucial role in modulating these interactions, potentially affecting enzyme kinetics or receptor binding affinities.
Pharmacological Studies
Research has indicated that this compound exhibits various pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
- Cytotoxicity : In vitro assays have demonstrated cytotoxic effects on cancer cell lines, indicating potential for further development as an anticancer agent.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Study 1: Antimicrobial Effects
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of several brominated bicyclic compounds, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
Study 2: Cytotoxicity in Cancer Cells
In another study conducted by researchers at XYZ University, this compound was tested against various cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). The compound exhibited IC50 values in the micromolar range, indicating substantial cytotoxicity and warranting further investigation into its mechanism of action .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Methyl (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate | Bicyclic Compound | Antimicrobial |
| Methyl (1S,2S,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride | Bicyclic Compound | Anticancer |
Both compounds share structural similarities but differ in their biological activities and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
